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Introduction
8-Chloro-2-methoxyquinoline is a halogenated and methoxylated derivative of quinoline, a

heterocyclic aromatic compound. As a bifunctional molecule, its unique substitution pattern—an

electron-withdrawing chlorine atom at the C8 position and an electron-donating methoxy group

at the C2 position—imparts specific reactivity and properties that make it a valuable

intermediate in organic synthesis. This guide provides a comprehensive overview of its

physical, chemical, and spectroscopic characteristics, intended for researchers and

professionals in synthetic chemistry and drug development. Its structural analogues have been

explored for various applications, underscoring the importance of understanding the core

properties of this specific isomer.

Physicochemical and Structural Properties
The fundamental identity and physical state of 8-Chloro-2-methoxyquinoline are defined by

its molecular structure and resulting properties. While experimental data for this specific isomer

is not broadly published, properties can be reliably inferred from closely related analogues and

computational models.
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IUPAC Name: 8-chloro-2-methoxyquinoline

CAS Number: 846038-39-9[1][2]

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol [1]
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Property Value / Description Source / Rationale

Appearance
Expected to be an off-white to

pale yellow solid.

Based on the typical

appearance of substituted

quinolines, such as the isomer

2-Chloro-8-methoxyquinoline.

[3]

Melting Point

Not experimentally reported.

The related isomer, 2-Chloro-

8-methoxyquinoline, melts at

77-78 °C.[3]

Isomeric substitution can

significantly alter melting points

due to changes in crystal

lattice packing.

Boiling Point

Not experimentally reported.

Predicted to be >300 °C at

atmospheric pressure.

High boiling points are

characteristic of aromatic

heterocyclic compounds of this

molecular weight. The isomer

2-Chloro-8-methoxyquinoline

has a predicted boiling point of

310.5±22.0 °C.[3]

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane (DCM),

chloroform, ethyl acetate, and

dimethylformamide (DMF).

Poorly soluble in water.

The aromatic and chlorinated

nature suggests solubility in

nonpolar to moderately polar

organic solvents.

Purity
Commercially available with

purities often ≥97%.[1]

Standard for synthetic

intermediates used in research

and development.

Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of 8-
Chloro-2-methoxyquinoline. The following sections describe the expected spectral features

based on its molecular structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy

group and the five protons on the quinoline ring system.

Methoxy Group (-OCH₃): A sharp singlet appearing in the upfield region of the aromatic

spectrum, typically around δ 3.9-4.1 ppm.

Aromatic Protons: Five signals in the downfield region (δ 7.0-8.5 ppm). The precise

chemical shifts and coupling constants (J-values) will depend on the electronic

environment created by the chloro and methoxy substituents. Protons adjacent to the

nitrogen (H4) and the chlorine atom (H7) are expected to be the most deshielded. The

characteristic splitting patterns (doublets, triplets, or doublets of doublets) arise from spin-

spin coupling with neighboring protons, allowing for full assignment. For example, the ¹H

NMR spectrum of the parent 8-chloroquinoline shows signals between 7.4 and 9.0 ppm.[4]

¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to

each carbon atom in the molecule.

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Aromatic Carbons: Nine signals in the range of δ 110-160 ppm. The carbons directly

attached to the nitrogen (C2, C8a), chlorine (C8), and oxygen (C2) will have their chemical

shifts significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule by detecting

their characteristic vibrational frequencies.[5]

Aromatic C-H Stretch: Weak to medium bands observed above 3000 cm⁻¹, typically in the

3050-3150 cm⁻¹ region.

C-O Stretch (Aryl Ether): Two characteristic strong bands are expected: an asymmetric

stretch around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. The

spectrum of 8-methoxyquinoline shows a prominent C-O stretch at 1094 cm⁻¹.[6]

Aromatic C=C and C=N Stretch: Multiple sharp, medium-to-strong bands in the 1450-1620

cm⁻¹ region, which are characteristic of the quinoline ring system.
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C-Cl Stretch: A strong band in the fingerprint region, typically found between 700-850 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition.[7]

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z ≈

193.6.

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the

chlorine atom. The spectrum will display two peaks for the molecular ion: one for the isotope

³⁵Cl (M⁺) and another for ³⁷Cl (M+2)⁺. The relative intensity of the (M+2)⁺ peak will be

approximately one-third (≈32%) of the M⁺ peak, which is a definitive signature for a molecule

containing a single chlorine atom.

Synthesis and Chemical Reactivity
8-Chloro-2-methoxyquinoline serves as a versatile building block in multi-step syntheses. Its

reactivity is governed by the interplay of its functional groups.

Representative Synthesis Protocol: Nucleophilic
Aromatic Substitution
A common and efficient method to synthesize 2-methoxyquinolines is through the nucleophilic

aromatic substitution (SₙAr) of a corresponding 2-chloroquinoline precursor. The electron-

deficient nature of the pyridine moiety in the quinoline ring system activates the C2 position for

such reactions.

Objective: To synthesize 8-Chloro-2-methoxyquinoline from 2,8-dichloroquinoline.

Methodology:

Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped

with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 eq.) in anhydrous

methanol (a suitable volume to ensure dissolution) under an inert atmosphere. The reaction
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is exothermic and generates hydrogen gas. Allow the reaction to proceed until all sodium has

dissolved, yielding a solution of sodium methoxide.

Causality: Sodium methoxide is a strong nucleophile required to displace the chloride at

the C2 position. Preparing it in situ from sodium metal ensures it is anhydrous and highly

reactive.

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2,8-

dichloroquinoline (1.0 eq.).

Causality: The C2 position is more electron-deficient than the C8 position due to its

proximity to the ring nitrogen, making it significantly more susceptible to nucleophilic

attack. This allows for selective substitution.

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

Workup: After cooling to room temperature, carefully quench the reaction by adding water.

This will precipitate the crude product.

Purification: Collect the solid product by vacuum filtration and wash it with cold water to

remove inorganic salts. The crude product can be further purified by recrystallization from a

suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to

yield pure 8-Chloro-2-methoxyquinoline.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 8-Chloro-2-methoxyquinoline.

Core Reactivity
The chemical behavior of 8-Chloro-2-methoxyquinoline is dictated by its three main

components: the methoxy group, the chloro group, and the quinoline ring.
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At the C2-Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions

(e.g., HBr) to yield the corresponding 8-chloro-2-hydroxyquinoline. It can also be substituted

by other nucleophiles, although this typically requires activation.

At the C8-Chloro Group: The chlorine atom is relatively unreactive towards SₙAr reactions

but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of a wide variety

of carbon- and nitrogen-based substituents at this position, making it a key site for molecular

diversification.

On the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution

(e.g., nitration, halogenation). The directing effects of the existing chloro and methoxy groups

will influence the position of the incoming electrophile, often favoring the C5 and C7

positions.

Key Reactivity Sites Diagram

Caption: Primary sites of chemical reactivity on the 8-Chloro-2-methoxyquinoline scaffold.

Safety and Handling
As with any laboratory chemical, 8-Chloro-2-methoxyquinoline should be handled with

appropriate care. While a specific Safety Data Sheet (SDS) for this isomer should always be

consulted, general precautions based on related halo-quinolines apply.

General Hazards: Similar compounds are classified as causing skin and eye irritation.[8]

They may be harmful if swallowed or inhaled.[8][9]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses or goggles, and a lab coat.[10]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[10] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[10]
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Applications in Research and Development
Substituted quinolines are privileged scaffolds in medicinal chemistry. 8-Hydroxyquinoline

derivatives, for example, are known for their wide range of biological activities.[11] 8-Chloro-2-
methoxyquinoline serves as a key intermediate for accessing more complex molecules. Its

functional handles allow for systematic structural modifications in the development of new

therapeutic agents, agrochemicals, and functional materials. The ability to perform selective

chemistry at the C2 and C8 positions makes it a powerful platform for building molecular

libraries for screening and lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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